molecular formula C19H17N7OS B2373731 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034289-54-6

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2373731
CAS RN: 2034289-54-6
M. Wt: 391.45
InChI Key: URUINCUUQBVKNA-UHFFFAOYSA-N
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Description

“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is part of a series of 2,3-dihydroimidazo[2,1-b]thiazoles that have been synthesized and evaluated for their anticancer properties . These compounds act as dual kinase inhibitors of IGF1R and EGFR .


Synthesis Analysis

The synthesis of these compounds involves understanding the structure-activity relationship . Key modifications were performed to improve drug-like properties of the series . A 2-oxa-6-azaspiro[3.3]heptane moiety was incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b]thiazole scaffold .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a 2-oxa-6-azaspiro[3.3]heptane moiety incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b]thiazole scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 2-aminothiazoles with α-halocarbonyl compounds .

Scientific Research Applications

Antitubercular Activity

The compound’s structural features suggest potential antitubercular properties. Researchers have investigated its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). In vitro studies have demonstrated promising activity, particularly when compared to existing drugs. Further research is needed to explore its mechanism of action and optimize its potency .

Neglected Tropical Diseases (NTDs)

Beyond TB, this compound has shown interesting activity against neglected tropical diseases (NTDs). Specifically, it exhibits superior efficacy against Chagas disease, caused by Trypanosoma cruzi. N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide could potentially serve as a lead compound for developing novel treatments for NTDs .

Anticancer Potential

While not extensively studied, the compound’s unique structure warrants exploration in the field of oncology. Researchers have synthesized related thiazoles with promising antitumor and cytotoxic activity. Investigating its effects on cancer cell lines, particularly prostate cancer, could reveal its potential as an anticancer agent .

Antimicrobial Applications

Considering its heterocyclic scaffold, this compound may exhibit broad-spectrum antimicrobial properties. Researchers should explore its activity against bacterial and fungal pathogens. Its stability and pharmacokinetic profile could make it a valuable addition to the arsenal of antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Although speculative, the compound’s structural motifs suggest possible analgesic and anti-inflammatory properties. Investigating its interactions with relevant targets (e.g., cyclooxygenases) could shed light on its therapeutic potential in pain management and inflammation .

Antioxidant and Enzyme Inhibition

The presence of imidazole and thiazole moieties hints at antioxidant activity. Researchers could explore its ability to scavenge free radicals and protect against oxidative stress. Additionally, assessing its inhibition of enzymes (e.g., carbonic anhydrase, cholinesterase) may reveal further therapeutic applications .

Future Directions

Future research could focus on further understanding the structure-activity relationship and improving the drug-like properties of these compounds . Additionally, more studies could be conducted to evaluate their efficacy against different forms of enzymes .

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7OS/c1-11-9-12(2)26-18(20-11)23-16(24-26)17(27)21-14-6-4-3-5-13(14)15-10-25-7-8-28-19(25)22-15/h3-6,9-10H,7-8H2,1-2H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUINCUUQBVKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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